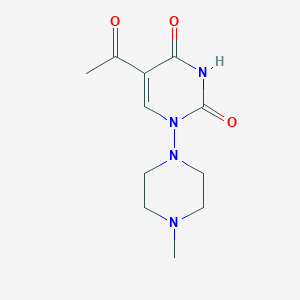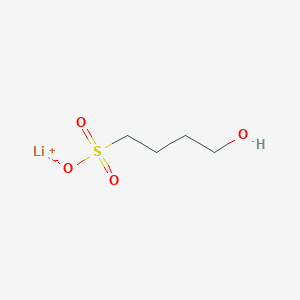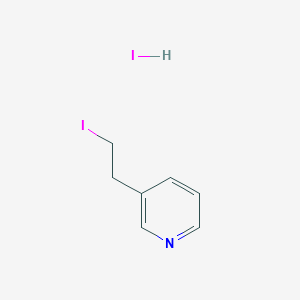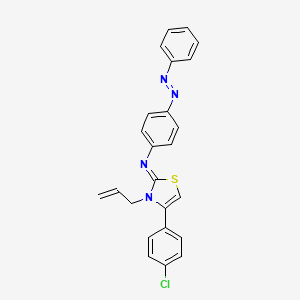
5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, also known as 4-methylpiperazine-1-acetyl-2,4-dione or MPAD, is a heterocyclic compound composed of an acetyl group, a 4-methylpiperazino group, and a pyrimidine ring. It is a highly versatile compound with a wide range of applications in both scientific research and industrial production. In scientific research, it has been used as a precursor in the synthesis of various compounds, as a reagent for the preparation of polymers, and as an inhibitor of certain enzymes. In industrial production, it has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. In
科学的研究の応用
Synthetic Pathways and Catalytic Applications
The pyranopyrimidine core, a key precursor in medicinal and pharmaceutical industries, is known for its synthetic applications and bioavailability. 5H-pyrano[2,3-d]pyrimidine scaffolds, a structural variant, show wide applicability. These scaffolds are synthesized through complex pathways involving diversified hybrid catalysts including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These synthetic routes offer a broad spectrum of applications, especially in developing lead molecules for medicinal purposes (Parmar, Vala, & Patel, 2023).
Antioxidative and Anti-inflammatory Properties
A derivative of the compound, CX-659S, has been developed as an anti-inflammatory agent for dermatitis treatment. Its significant antioxidative activities have been highlighted, showcasing its potential in scavenging harmful radicals and inhibiting lipid peroxidation. This antioxidative nature is believed to contribute to its therapeutic potential for acute skin inflammations involving oxidative tissue damage (Isobe et al., 2002).
Neuroprotective Effects
The compound BW619C89, structurally similar to 5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, has been evaluated for its neuroprotective properties, particularly after cerebral ischaemia. It has shown promise in reducing cortical infarct volume and improving neurological deficits, pointing to its potential in managing cerebral damages (Smith, Lekieffre, Sowinski, & Meldrum, 1993).
特性
IUPAC Name |
5-acetyl-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-8(16)9-7-15(11(18)12-10(9)17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJOUBFGQOWSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2536595.png)

![N-(4-fluorophenyl)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2536599.png)
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N-[(methoxyimino)methyl]acetamide](/img/structure/B2536602.png)

![1-benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2536605.png)
![1-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2536607.png)

![[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B2536610.png)

![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


